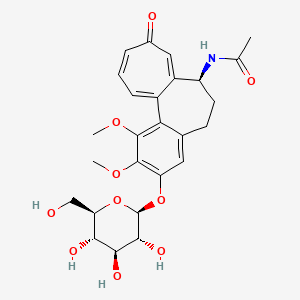
10-Desmethoxycolchiside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Desmethoxycolchiside is a chemical compound known for its role as an impurity of Thiocolchicoside, a GABA receptor antagonist prescribed as a muscle relaxant with analgesic effects. The molecular formula of this compound is C26H31NO10, and it has a molecular weight of 517.53 g/mol.
Preparation Methods
The synthesis of 10-Desmethoxycolchiside involves several steps, typically starting from colchicine derivatives. The synthetic routes and reaction conditions are designed to achieve the desired structural modifications. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
10-Desmethoxycolchiside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
10-Desmethoxycolchiside has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: It is studied for its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential use in the treatment of various medical conditions, including muscle relaxation and pain management.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 10-Desmethoxycolchiside involves its interaction with molecular targets and pathways in the body. It acts as a GABA receptor antagonist, which means it inhibits the action of GABA, a neurotransmitter that plays a role in muscle relaxation and pain perception. This inhibition leads to muscle relaxation and analgesic effects.
Comparison with Similar Compounds
10-Desmethoxycolchiside is similar to other colchicine derivatives, such as:
Colchicine: A well-known compound used in the treatment of gout and familial Mediterranean fever.
Thiocolchicoside: A muscle relaxant with analgesic effects, from which this compound is derived.
Demecolcine: A colchicine derivative used in cancer treatment. The uniqueness of this compound lies in its specific structural modifications and its role as an impurity of Thiocolchicoside
Properties
Molecular Formula |
C26H31NO10 |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
N-[(7S)-1,2-dimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C26H31NO10/c1-12(29)27-17-8-7-13-9-18(36-26-23(33)22(32)21(31)19(11-28)37-26)24(34-2)25(35-3)20(13)15-6-4-5-14(30)10-16(15)17/h4-6,9-10,17,19,21-23,26,28,31-33H,7-8,11H2,1-3H3,(H,27,29)/t17-,19+,21+,22-,23+,26+/m0/s1 |
InChI Key |
OSVILOGIZLJJES-PJBAXKDBSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=CC(=O)C=C13)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=CC(=O)C=C13)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















